

# In-Depth Technical Guide: Crystal Structure Analysis of 2,4,6-Trichlorobenzonitrile

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## Compound of Interest

Compound Name: *2,4,6-Trichlorobenzonitrile*

Cat. No.: *B1297859*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **2,4,6-trichlorobenzonitrile**, a molecule of interest in the development of agrochemicals and pharmaceuticals. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visualization of the experimental workflow.

## Crystallographic Data

The crystal structure of **2,4,6-trichlorobenzonitrile** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group  $P2_1/e$ .<sup>[1]</sup> The fundamental crystallographic data are summarized in the table below.

Parameter	Value
Empirical Formula	$C_7H_2Cl_3N$
Formula Weight	206.46 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/e$
Unit Cell Dimensions	
a	3.97(1) Å
b	16.06(3) Å
c	12.84(2) Å
$\beta$	91.0(3)°
Volume	819.4 Å <sup>3</sup>
Z	4
Data Collection	
Radiation Source	Mo K $\alpha$ ( $\lambda = 0.71073$ Å) or Cu K $\alpha$
Temperature	Room Temperature
Refinement	
R-factor	0.134

## Molecular Structure and Packing

An analysis of the bond lengths and angles within the **2,4,6-trichlorobenzonitrile** molecule reveals a planar benzene ring with the attached chlorine and nitrile substituents. The molecular packing in the crystal is primarily governed by weak Lewis acid-base interactions. Specifically, a notable interaction occurs between the nitrogen atom of the cyanide group and a chlorine atom of an adjacent molecule, with a  $C\equiv N \cdots Cl$  distance of 3.22 Å.<sup>[1]</sup> This interaction leads to the formation of dimeric pairs within the crystal lattice.

Detailed bond lengths and angles are typically deposited in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 152634.

## Experimental Protocols

The determination of the crystal structure of **2,4,6-trichlorobenzonitrile** involves several key experimental stages, from crystal growth to data analysis.

### Synthesis and Crystallization

A common method for the synthesis of **2,4,6-trichlorobenzonitrile** involves the reaction of 1-iodo-2,4,6-trichlorobenzene with zinc cyanide in the presence of a palladium catalyst in an anhydrous DMF solvent. The reaction mixture is heated and stirred, followed by purification to yield the final product.

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent, such as ethanol. The process involves dissolving the purified compound in a minimum amount of hot solvent and allowing the solution to cool slowly to room temperature, which facilitates the growth of well-ordered single crystals.

### Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays, commonly from a Mo or Cu source, are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to the constructive interference of X-rays from specific crystallographic planes, as described by Bragg's Law.

### Structure Solution and Refinement

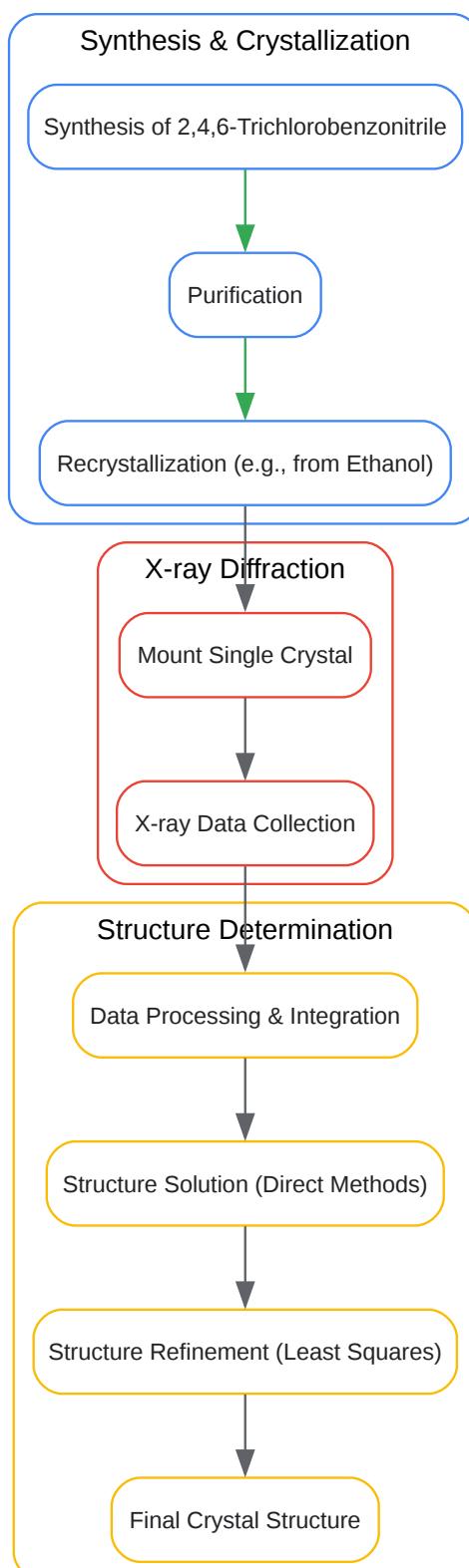
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined.

The initial structural model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the

difference between the observed and calculated structure factors, ultimately yielding the final, accurate crystal structure. The quality of the final structure is assessed by the R-factor, with a lower value indicating a better fit between the experimental data and the refined model.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of **2,4,6-trichlorobenzonitrile**.

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## References

- 1. [books.rsc.org](https://books.rsc.org) [books.rsc.org]
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